
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines These compounds are characterized by a quinoline core that is partially hydrogenated, resulting in a tetrahydroquinoline structure
准备方法
The synthesis of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-propylcyclohexanone with aniline in the presence of a suitable catalyst can lead to the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the quinoline ring.
Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(2-Propylcyclohexyl)-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives. Similar compounds include:
- 1-(2-Methylcyclohexyl)-1,2,3,4-tetrahydroquinoline
- 1-(2-Ethylcyclohexyl)-1,2,3,4-tetrahydroquinoline
These compounds share a similar core structure but differ in the substituents attached to the cyclohexyl ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
87207-59-8 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC 名称 |
1-(2-propylcyclohexyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H27N/c1-2-8-15-9-3-5-12-17(15)19-14-7-11-16-10-4-6-13-18(16)19/h4,6,10,13,15,17H,2-3,5,7-9,11-12,14H2,1H3 |
InChI 键 |
UAQGKFHJKCQOIW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCCCC1N2CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


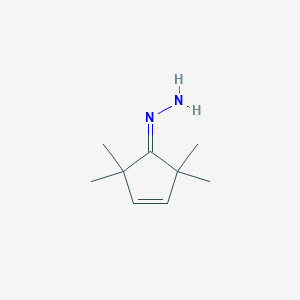
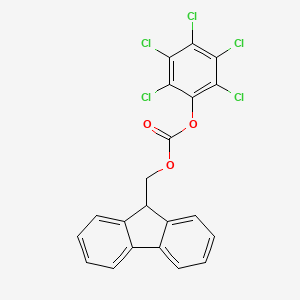
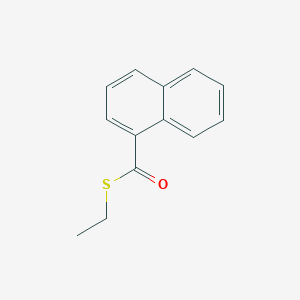

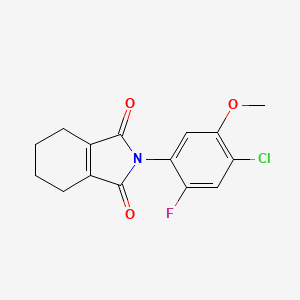
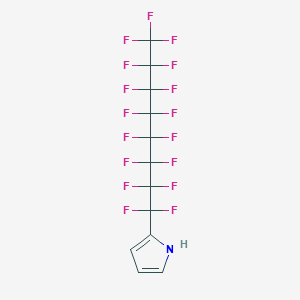
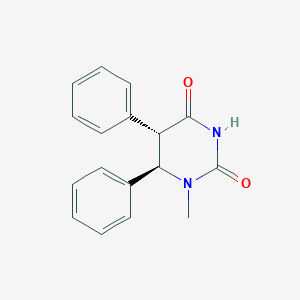
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
